2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]benzamide
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Overview
Description
2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]benzamide typically involves multiple steps:
Formation of the Isoindole Derivative: This step involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole derivative.
Attachment of the Butyl Chain: The isoindole derivative is then reacted with a butyl halide under basic conditions to attach the butyl chain.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 4-chlorobenzoyl chloride in the presence of a base to form the benzamide core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could yield a fully saturated derivative.
Scientific Research Applications
2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]benzamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)ethyl]benzamide
- 2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]benzamide
Uniqueness
The uniqueness of 2-Chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butyl]benzamide lies in its specific combination of functional groups and the length of the butyl chain. This combination imparts unique chemical and biological properties that are not found in its shorter-chain analogs.
Properties
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O3/c26-17-11-13-18(14-12-17)28(25(32)21-9-3-4-10-22(21)27)15-5-6-16-29-23(30)19-7-1-2-8-20(19)24(29)31/h1-4,7-14H,5-6,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICIFEWMCDHLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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